2-Methoxy-5-phenylphenol

Description

BenchChem offers high-quality 2-Methoxy-5-phenylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-phenylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

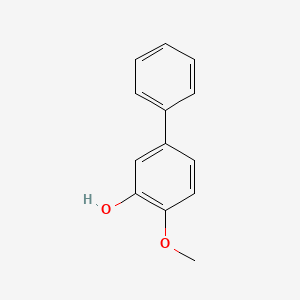

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJUJKFXUPMEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559663 | |

| Record name | 4-Methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37055-80-4 | |

| Record name | 4-Methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological activity potential of 2-Methoxy-5-phenylphenol

An In-Depth Technical Guide to the Biological Activity Potential of 2-Methoxy-5-phenylphenol

Abstract

The methoxyphenol scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic value. Within this class, 2-Methoxy-5-phenylphenol emerges as a compound of considerable interest, warranting a thorough investigation of its biological potential. This technical guide provides a comprehensive exploration of the antioxidant, anti-inflammatory, and anticancer activities associated with the 2-methoxyphenol core structure, with a specific focus on extrapolating the potential of 2-Methoxy-5-phenylphenol. We delve into the underlying mechanisms of action, detailing key signaling pathways and molecular targets. Furthermore, this document serves as a practical resource by providing detailed, step-by-step experimental protocols for the in-vitro evaluation of these biological activities, complete with the scientific rationale behind methodological choices. Through a synthesis of existing data on analogous compounds and foundational biochemical principles, this guide aims to equip researchers with the knowledge and tools necessary to unlock the therapeutic promise of 2-Methoxy-5-phenylphenol.

Compound Profile: Physicochemical Properties and Synthesis

2-Methoxy-5-phenylphenol is a biphenyl compound characterized by a hydroxyl and a methoxy group on one of the phenyl rings. Its structure is foundational to its chemical reactivity and biological activity. Understanding its basic properties is the first step in any systematic investigation.

| Property | Value | Reference(s) |

| CAS Number | 37055-80-4 | [1] |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| IUPAC Name | 2-Methoxy-5-phenylphenol | |

| Appearance | Varies; typically solid |

The synthesis of 2-Methoxy-5-phenylphenol and its derivatives is most commonly achieved through robust cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide catalyzed by a palladium complex, is a preferred method due to its high functional group tolerance and excellent yields.[2] Alternatively, the Ullmann condensation, a classic copper-catalyzed reaction, provides another powerful, albeit often harsher, route to forming the essential biaryl bond.[2] The accessibility of this scaffold through established synthetic protocols is a significant advantage for its further development and derivatization.

Antioxidant Potential: A Mechanistic Perspective

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to act as chain-breaking agents by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[3][4] The resulting phenoxyl radical is stabilized through resonance, a feature that is influenced by the nature and position of other substituents on the aromatic ring. In 2-Methoxy-5-phenylphenol, the electron-donating methoxy group is expected to enhance the stability of this radical, thereby potentiating its antioxidant capacity.[3]

Protocol 2.1: In Vitro Antioxidant Activity Assessment using DPPH Radical Scavenging Assay

Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a foundational method for screening antioxidant activity. Its utility stems from the stability of the DPPH radical and the simplicity of the measurement. A potent antioxidant will readily donate a hydrogen atom to the DPPH radical, causing a color change from deep violet to pale yellow, which can be quantified spectrophotometrically at 517 nm.[3][5] This provides a rapid and reliable measure of the compound's radical scavenging potential.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

-

Preparation of Test Compound: Dissolve 2-Methoxy-5-phenylphenol in methanol to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from this stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Reaction Setup: In a 96-well microplate, add 100 µL of each dilution of the test compound to separate wells. Add 100 µL of the DPPH solution to each well.

-

Controls: Prepare a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (e.g., Ascorbic Acid or Trolox at the same concentrations as the test compound).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2.2: ABTS Radical Cation Decolorization Assay

Causality: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is complementary to the DPPH assay. The ABTS radical cation (ABTS•+) is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[6][7] The pre-formed radical is blue-green, and its reduction by an antioxidant leads to decolorization, measured at 734 nm. This provides a broader characterization of the compound's antioxidant capabilities.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution Preparation: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Reaction Setup: Add 10 µL of the test compound (at various concentrations) to 1 mL of the ABTS•+ working solution.

-

Measurement: Record the absorbance at 734 nm after 6 minutes of incubation.

-

Calculation and IC₅₀ Determination: Calculate the percentage inhibition and determine the IC₅₀ value as described for the DPPH assay.

Anti-inflammatory Activity: Targeting Key Pathways

Chronic inflammation is a key pathological driver of numerous diseases. Compounds that can modulate inflammatory pathways are of high therapeutic interest. Structurally related 2-methoxyphenols have demonstrated anti-inflammatory properties, notably through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[8][9]

Signaling Pathway Analysis: The NF-κB and MAPK Cascades

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[10] This frees NF-κB to translocate to the nucleus, where it induces the expression of inflammatory genes, including iNOS and COX-2.[10] Similarly, the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK1/2, JNK) are also activated by LPS and play crucial roles in regulating the expression of inflammatory mediators.[10] A compound like 2-Methoxy-5-phenylphenol could exert its anti-inflammatory effects by inhibiting IκB phosphorylation or suppressing the activation of MAPK signaling components.

Protocol 3.1: Assessment of COX-2 Expression in Macrophages

Causality: RAW 264.7 murine macrophages are a standard and reliable cell line for studying inflammatory responses in vitro.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these cells, inducing a robust inflammatory response that includes the significant upregulation of COX-2.[8] By pre-treating these cells with 2-Methoxy-5-phenylphenol before LPS stimulation, we can effectively determine if the compound can suppress this key inflammatory enzyme. Western blotting provides a semi-quantitative measure of protein expression, allowing for direct visualization of changes in COX-2 levels.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of 2-Methoxy-5-phenylphenol for 1-2 hours.

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include an untreated control group and an LPS-only group.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against COX-2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensity using software like ImageJ. Normalize the COX-2 band intensity to the loading control to determine the relative protein expression.

Anticancer Potential: From Cytotoxicity to Mechanistic Insights

Several complex phenolic compounds have shown promise as anticancer agents. A noteworthy synthetic analogue, 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ), has been identified as a microtubule inhibitor that induces G2/M cell cycle arrest and apoptosis in breast cancer cells.[11][12] This highlights the potential of the 2-methoxyphenol core in developing novel oncology therapeutics.

Protocol 4.1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[8][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is a robust first step in anticancer drug screening to determine the cytotoxic concentration (IC₅₀) of a compound against various cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-Methoxy-5-phenylphenol for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

Broader Bioactivities and Future Directions

The therapeutic potential of 2-Methoxy-5-phenylphenol is likely not limited to the activities detailed above. The methoxyphenol scaffold is known to interact with a variety of enzymes. Derivatives have shown inhibitory activity against myeloperoxidase (MPO), an enzyme implicated in atherosclerosis,[13] and monoamine oxidase (MAO), a target for antidepressants. [14] Future research should focus on a systematic evaluation of 2-Methoxy-5-phenylphenol against a broader panel of biological targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of novel derivatives, will be crucial to optimize potency and selectivity. Promising in-vitro results must be followed by in-vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.

Conclusion

2-Methoxy-5-phenylphenol stands as a promising chemical entity rooted in a well-established pharmacophore. Based on extensive evidence from structurally related compounds, it possesses significant potential as an antioxidant, anti-inflammatory, and anticancer agent. The proposed mechanisms, involving the modulation of key signaling pathways like NF-κB and PI3K/Akt, offer a solid foundation for further investigation. The experimental protocols and workflows provided in this guide offer a clear and rational path for researchers to systematically validate these activities and uncover the full therapeutic potential of this compound. Continued exploration of 2-Methoxy-5-phenylphenol and its derivatives could lead to the development of novel therapeutics for a range of human diseases.

References

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Anticancer Research. [Link]

-

Wang, Y., et al. (2019). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol reverses EGF-induced cell migration and invasion through down-regulation of MDM2 in breast cancer cell lines. Cancer Biology & Therapy. [Link]

-

Li, N., et al. (2016). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ0814061), a novel microtubule inhibitor, evokes G2/M cell cycle arrest and apoptosis in human breast cancer cells. Biomedicine & Pharmacotherapy. [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. Journal of Chemistry. [Link]

-

Li, N., et al. (2020). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) inhibits cancer cell metastasis behavior of TNBC via suppressing EMT and VEGF. Chemico-Biological Interactions. [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Research Square. [Link]

-

Georgieva, L., et al. (2017). Antioxidant activity of selected o-methoxyphenols and biphenols: theoretical and experimental studies. Bulgarian Chemical Communications. [Link]

-

Kim, K. A., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research. [Link]

-

Asami, E., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Immunopharmacology and Immunotoxicology. [Link]

-

Giner, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. [Link]

-

Badavath, V. N., et al. (2016). MAO inhibitory activity of 2-methoxy-4-(3-phenyl-4, 5-dihydro-1H-pyrazol-5-yl) phenol derivatives. ResearchGate. [Link]

-

Kumar, S., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry. [Link]

-

Hayati, E. K., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

Sources

- 1. 2-Methoxy-5-phenylphenol synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. researchgate.net [researchgate.net]

- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 7. researchgate.net [researchgate.net]

- 8. libir.josai.ac.jp [libir.josai.ac.jp]

- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol reverses EGF-induced cell migration and invasion through down-regulation of MDM2 in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ0814061), a novel microtubule inhibitor, evokes G2/M cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Evolution of 2-Methoxy-5-phenylphenol Synthesis: From Metabolic Byproduct to Targeted Scaffold

The following technical guide details the history, discovery, and synthetic evolution of 2-Methoxy-5-phenylphenol (CAS: 37055-80-4), also chemically identified as 3-hydroxy-4-methoxybiphenyl .

Executive Summary

2-Methoxy-5-phenylphenol represents a distinct class of biaryl ethers where the phenolic core is functionalized with both a methoxy group and a phenyl ring. Originally identified in the 1970s solely as a metabolic byproduct of biphenyl detoxification in mammals, this compound has evolved into a strategic intermediate in modern medicinal chemistry. It currently serves as a scaffold for IRE-1α inhibitors (targeting the unfolded protein response in cancer) and specialized liquid crystal materials.

This guide analyzes the transition of 2-Methoxy-5-phenylphenol from a biological curiosity to a synthetically accessible building block, highlighting the shift from classical methylation to state-of-the-art C-H activation.

Historical Discovery: The Metabolic Origin

Before it was a target for synthesis, 2-Methoxy-5-phenylphenol was discovered as a "disposal" product of biological systems.

The Biphenyl Metabolism Studies (1973)

In the early 1970s, toxicology studies focused on biphenyl , a common fungistatic agent used in citrus packaging. Researchers analyzing the urine of rabbits treated with biphenyl isolated several phenolic metabolites.

-

The Discovery: While 4-hydroxybiphenyl was the major metabolite, a minor fraction was identified as 3-hydroxy-4-methoxybiphenyl (2-Methoxy-5-phenylphenol).

-

The Mechanism: The liver cytochrome P450 enzymes first hydroxylated the biphenyl ring to form a catechol intermediate (3,4-dihydroxybiphenyl), which was subsequently methylated by catechol-O-methyltransferase (COMT).

-

Significance: This established the compound's structure but provided no viable route for gram-scale isolation.

Figure 1: The biological genesis of 2-Methoxy-5-phenylphenol via mammalian metabolism.

Synthetic Evolution: From Classical to Modern

The synthetic access to this scaffold has progressed through three distinct eras, driven by the need for higher regioselectivity.

Era 1: Classical Methylation (1985)

The first chemical syntheses mimicked the biological route but faced a "regioselectivity problem."

-

Precursor: 4-Phenylpyrocatechol (4-phenyl-1,2-dihydroxybenzene).

-

Reaction: Treatment with Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃).

-

The Flaw: Methylation of the catechol is non-selective. It produces a mixture of the target (3-hydroxy-4-methoxy) and its isomer (4-hydroxy-3-methoxy). Separation requires tedious chromatography, limiting yields to <40%.

Era 2: The C-H Activation Breakthrough (2016)

The most significant leap in synthesis came with the application of directed ortho-cupration , reported by Tezuka et al. in the Journal of the American Chemical Society.[1] This method bypasses the need for pre-functionalized phenols, building the oxygenation directly onto the biphenyl core.

-

Concept: Using a sterically hindered TMP-cuprate base to deprotonate 4-methoxybiphenyl at the ortho position, followed by oxidation.

-

Yield: High (83%).[1]

-

Significance: This is currently the most efficient route for accessing the scaffold from commodity chemicals.

Era 3: Novel Ring Contraction (Recent)

A niche but chemically elegant method involves the acid-mediated rearrangement of oxidopyrylium cycloadducts . Derived from maltol, these adducts undergo ring contraction when treated with Boron Trichloride (BCl₃) to yield highly substituted phenols, including 2-Methoxy-5-phenylphenol. While less scalable than C-H activation, it allows for unique substitution patterns impossible via other routes.

Summary of Synthetic Strategies

| Method | Starting Material | Key Reagents | Yield | Selectivity |

| Classical | 4-Phenylpyrocatechol | MeI, K₂CO₃ | Low (<40%) | Poor (Mixture of isomers) |

| Suzuki Coupling | 5-Bromo-2-methoxyphenol | Phenylboronic acid, Pd(PPh₃)₄ | Mod-High (60-75%) | High (Pre-determined) |

| C-H Activation | 4-Methoxybiphenyl | (TMP)₂Cu(CN)Li₂, TBHP | Excellent (83%) | Perfect (Directed) |

| Ring Contraction | Maltol Adducts | BCl₃ | Good (71%) | High (Mechanistic control) |

Deep Dive: The C-H Activation Protocol

The C-H activation route is the industry standard for research-grade synthesis due to its high atom economy and yield.

Mechanistic Pathway

-

Lithiation/Cupration: The bulky amide base (TMP)₂Cu(CN)Li₂ removes the proton ortho to the methoxy group. The methoxy oxygen coordinates with the Lithium/Copper cluster, directing the metal exclusively to the 3-position.

-

Oxidation: The carbon-copper bond is oxidized using tert-butyl hydroperoxide (TBHP), installing the hydroxyl group.

Figure 2: The regio-controlled synthesis via Lipshutz-type cuprates (JACS 2016).[1]

Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-Methoxy-5-phenylphenol (1.0 mmol scale).

Reagents:

-

4-Methoxybiphenyl (184 mg, 1.0 mmol)

-

(TMP)₂Cu(CN)Li₂ (0.5 M solution in THF)

-

tert-Butyl hydroperoxide (TBHP) (5.0 M in decane)

-

Anhydrous THF

-

Ethyl Acetate/NH₄Cl (aq) for workup

Step-by-Step Procedure:

-

Preparation of Reagent: In a flame-dried Schlenk flask under Argon, prepare the cuprate reagent (TMP)₂Cu(CN)Li₂ by mixing TMPLi and CuCN at -78°C.

-

Metalation: Add 4-Methoxybiphenyl (dissolved in minimal THF) to the cuprate solution at -78°C. Stir for 2 hours.

-

Checkpoint: The solution typically turns a deep yellow/brown, indicating formation of the aryl-cuprate.

-

-

Oxidation: Add TBHP (1.2 equiv) dropwise at -78°C. Stir for 30 minutes.

-

Quench: Warm to 0°C and quench with saturated aqueous NH₄Cl / 10% NH₄OH (9:1) to sequester copper salts (solution turns deep blue).

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes:Ethyl Acetate 9:1).

-

Validation: The product appears as a white solid. ¹H NMR should show a singlet for the methoxy group (~3.9 ppm) and two singlets/doublets in the aromatic region corresponding to the 1,2,4-substitution pattern of the phenol ring.

-

References

-

Tezuka, N., et al. (2016).[1] "Regioselective hydroxylation of arenes via C-H activation." Journal of the American Chemical Society, 138(29), 9166-9171.[1]

- Raig, P., & Ammon, R. (1970). "Metabolism of biphenyl in rabbits." Arzneimittel-Forschung, 20, 1266.

-

Beaver, M. G., et al. (2018). "Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts." PMC / NIH, 5a.

-

Fosun Orinove Pharmatech. (2016). "IRE-1α inhibitors and methods of use." U.S. Patent US9241942B2.

- Taylor, R. J. K. (1985).

Sources

An In-depth Technical Guide to the Acidity and pKa of 2-Methoxy-5-phenylphenol

This guide provides a comprehensive analysis of the acidity and pKa of 2-Methoxy-5-phenylphenol, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical experimental methodologies, and an understanding of the structural factors governing the acidity of this substituted phenol.

Introduction: The Critical Role of pKa in Drug Development and Molecular Science

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the behavior of a molecule in a biological system. It dictates the extent of ionization at a given pH, which in turn governs crucial properties such as solubility, lipophilicity, membrane permeability, and binding interactions with biological targets. For a drug candidate, an optimal pKa is often a prerequisite for favorable pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics. An understanding of the pKa of 2-Methoxy-5-phenylphenol is therefore essential for its potential applications in drug discovery and other areas of chemical research.

Phenols, as a class of compounds, are weakly acidic due to the resonance stabilization of the corresponding phenoxide anion. The acidity of a phenol can be significantly modulated by the presence of substituents on the aromatic ring.[1][2][3] This guide will delve into the specific electronic and steric influences of the methoxy and phenyl groups on the acidity of the phenolic proton in 2-Methoxy-5-phenylphenol.

Structural Analysis and Predicted Acidity of 2-Methoxy-5-phenylphenol

The structure of 2-Methoxy-5-phenylphenol features a hydroxyl group, a methoxy group, and a phenyl group attached to a benzene ring. The acidity of the phenolic proton is primarily determined by the stability of its conjugate base, the phenoxide ion.

Substituent Effects:

-

Methoxy Group (-OCH₃): The methoxy group is located at the ortho position relative to the hydroxyl group. It exerts two opposing electronic effects:

-

-I (Inductive) Effect: Oxygen is an electronegative atom, and it withdraws electron density from the aromatic ring through the sigma bond. This inductive effect is acid-strengthening as it helps to stabilize the negative charge of the phenoxide ion.

-

+M (Mesomeric or Resonance) Effect: The lone pair of electrons on the oxygen atom can be delocalized into the aromatic pi-system. This resonance effect is electron-donating and tends to destabilize the phenoxide ion, thus decreasing acidity.

In the case of an ortho-methoxy group, both effects are at play. The overall impact on acidity will depend on the relative strengths of these two effects.

-

-

Phenyl Group (-C₆H₅): The phenyl group is situated at the meta position with respect to the hydroxyl group. Its electronic influence is primarily:

-

-I (Inductive) Effect: The sp² hybridized carbon atoms of the phenyl ring are more electronegative than the sp³ carbon of an alkyl group, leading to a weak electron-withdrawing inductive effect. This effect will have a modest acid-strengthening influence.

-

Resonance Effect: A phenyl group can participate in resonance, but its effect from the meta position on the phenoxide ion is less pronounced compared to the ortho or para positions.

-

Overall Predicted Acidity:

Phenol itself has a pKa of approximately 10.[2] The presence of an electron-donating group like an alkyl group generally increases the pKa (decreases acidity), while electron-withdrawing groups decrease the pKa (increase acidity).[3][4] For 2-Methoxy-5-phenylphenol, the interplay of the inductive and mesomeric effects of the methoxy group, along with the weak inductive effect of the phenyl group, will determine its final pKa. It is anticipated that the pKa of 2-Methoxy-5-phenylphenol will be in a similar range to other substituted phenols.

Experimental Determination of pKa

Accurate determination of the pKa value requires experimental measurement. Several robust methods are available, with potentiometric titration and UV-Vis spectrophotometry being the most common.[5]

Potentiometric Titration

This classic method involves titrating a solution of the acidic compound with a standard solution of a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.[5]

Experimental Workflow for Potentiometric Titration:

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[5] By measuring the absorbance at a specific wavelength in solutions of varying pH, the ratio of the acidic and basic forms of the molecule can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[6]

Experimental Protocol for Spectrophotometric pKa Determination:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of 2-Methoxy-5-phenylphenol.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 2-Methoxy-5-phenylphenol in a suitable solvent (e.g., methanol or ethanol).

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

-

UV-Vis Measurement: Record the UV-Vis spectrum of each sample.

-

Data Analysis:

-

Identify a wavelength where the acidic and basic forms of the molecule have significantly different absorbances.

-

Plot absorbance at this wavelength versus pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[7]

-

Data Presentation:

| pH | Absorbance at λ_max |

| pH 1 | A₁ |

| pH 2 | A₂ |

| ... | ... |

| pH n | Aₙ |

Computational pKa Prediction

In addition to experimental methods, computational approaches can provide an estimate of the pKa value. These methods use quantum chemical calculations or quantitative structure-activity relationship (QSAR) models.[8][9][10] Several software packages are available for pKa prediction.[11][12]

Conceptual Workflow for Computational pKa Prediction:

Caption: Conceptual workflow for computational pKa prediction.

Synthesis of 2-Methoxy-5-phenylphenol

The synthesis of 2-Methoxy-5-phenylphenol can be achieved through various organic chemistry reactions, with cross-coupling reactions being a prominent method. The Suzuki-Miyaura coupling is a versatile and widely used method for forming the biaryl C-C bond.[13]

A plausible synthetic route:

A common approach would involve the Suzuki-Miyaura coupling of a protected 2-methoxyphenol derivative with a phenylboronic acid. For instance, 5-bromo-2-methoxyphenol could be coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

Conclusion

References

-

Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols. [Link]

-

Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. [Link]

-

Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. [Link]

-

Scribd. (n.d.). Acidity of Phenols Explained. [Link]

-

ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). [Link]

-

Chemistry Stack Exchange. (2014, November 6). Acidity of substituted phenols. [Link]

- Van der Veken, P., et al. (2005). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 1(1), 55-73.

- Gomez, E. D., & Gallaher, J. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

- Rived, F., et al. (2001). A review of the experimental and computational methods for pKa determination. Analytical and Bioanalytical Chemistry, 369(7-8), 589-601.

-

University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

Protocol Online. (2013, January 31). Free software to predict PKa values?[Link]

-

ECETOC. (n.d.). pKa. [Link]

- Santos, C. S., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11488.

- Tenti, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8569.

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. sips.org.in [sips.org.in]

- 4. scribd.com [scribd.com]

- 5. acdlabs.com [acdlabs.com]

- 6. ulm.edu [ulm.edu]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pKa - ECETOC [ecetoc.org]

- 9. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Free software to predict PKa values? - Chemistry [protocol-online.org]

- 12. MoKa - pKa modelling [moldiscovery.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

catalytic applications of 2-Methoxy-5-phenylphenol ligands

Application Note: Catalytic Applications of 2-Methoxy-5-phenylphenol (MPP) Ligands

Executive Summary & Strategic Rationale

2-Methoxy-5-phenylphenol (MPP ; CAS: 13023-38-6) represents a privileged "hemilabile" scaffold in organometallic chemistry. Unlike simple phenols, MPP integrates three critical structural features that make it a superior pro-ligand for Lewis acidic metals (Al, Zn, Ti) and transition metals (Ni, Pd):

-

The Phenolic -OH: Acts as a monoanionic anchor (

-donor) upon deprotonation. -

The 2-Methoxy Group: Provides a neutral, hemilabile ether donor (

-donor). This "on-off" coordination capability stabilizes the metal center during resting states but dissociates to open a vacant site for substrate binding (e.g., monomer insertion in polymerization). -

The 5-Phenyl Substituent: Introduces remote steric bulk and

-stacking potential without overcrowding the immediate metal coordination sphere. This enhances solubility in non-polar solvents (toluene, hexane) compared to simple guaiacol derivatives.

This guide details the protocols for utilizing MPP as a precursor for [O,O]-Bidentate Aluminum Catalysts (for Ring-Opening Polymerization) and [O,N]-Schiff Base Ligands (for Oxidative Coupling).

Critical Ligand Characteristics

| Feature | Chemical Role | Impact on Catalysis |

| Hemilability | The methoxy oxygen binds weakly to the metal ( | Stabilizes electrophilic metal centers; prevents irreversible aggregation; lowers activation energy for substrate coordination. |

| Acidity (pKa) | Phenol pKa | Readily deprotonated by alkyl metals (AlMe |

| Steric Bulk | 5-Phenyl group (meta-position). | Increases catalyst lifetime by preventing bimolecular decomposition; improves crystallizability of complexes. |

| Electronic Tuning | Electron-donating OMe + Electron-withdrawing Ph. | Balances the Lewis acidity of the metal center, optimizing electrophilicity for activation of carbonyls or epoxides. |

Protocol A: Synthesis of the MPP Ligand Scaffold

Note: While MPP is commercially available, high-purity synthesis is often required for catalytic grades to remove isomeric impurities.

Reaction Overview: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxyphenol with Phenylboronic Acid.[1]

Reagents:

-

5-Bromo-2-methoxyphenol (1.0 eq)[1]

-

Phenylboronic acid (1.2 eq)[1]

-

Pd(PPh

) -

K

CO -

Solvent: DME/Ethanol (3:1 v/v)

Step-by-Step Methodology:

-

Inert Handling: Charge a Schlenk flask with the aryl bromide, boronic acid, and Pd catalyst. Cycle 3x with Argon/Vacuum.

-

Solvation: Add degassed DME/Ethanol solvent via syringe.

-

Activation: Add the aqueous K

CO -

Reflux: Heat to 85°C for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Acidify with 1M HCl to pH 5 (crucial to protonate the phenol). Extract with EtOAc (3x).

-

Purification: Silica gel chromatography. The 5-phenyl isomer typically elutes after the 4-phenyl isomer due to slight differences in polarity.

-

Validation:

H NMR (CDCl

Protocol B: Synthesis of [O,O]-Aluminum Catalysts for Polymerization

This protocol generates a Bis(phenoxy-ether) Aluminum Methyl complex, a highly active catalyst for the Ring-Opening Polymerization (ROP) of

Target Complex: [MPP]2AlMe

Reagents:

-

Purified MPP Ligand (2.0 eq)

-

Trimethylaluminum (AlMe

, 2.0M in Toluene) (1.0 eq) -

Solvent: Anhydrous Toluene

Experimental Workflow:

-

Preparation: In a glovebox (

ppm O -

Addition: Cool the solution to -30°C. Add AlMe

(1.0 mmol, 0.5 mL) dropwise over 5 minutes. Caution: Exothermic methane evolution. -

Reaction: Allow to warm to RT and stir for 4 hours. The solution typically turns pale yellow.

-

Isolation: Concentrate under vacuum to ~2 mL. Add 10 mL dry pentane to precipitate the complex.

-

Crystallization: Store at -30°C overnight to yield colorless crystals.

-

Yield: Expected >85%.

Self-Validating Check:

-

H NMR (C

Protocol C: Catalytic Application (ROP of -Caprolactone)

Rationale: The [MPP]2AlMe complex acts as a single-site initiator. The "hemilabile" methoxy group dissociates to allow the caprolactone monomer to bind to the Aluminum center.

Step-by-Step Protocol:

-

Monomer Prep: Dry

-caprolactone over CaH -

Loading: In the glovebox, add monomer (100 eq) to a vial containing [MPP]2AlMe catalyst (1 eq) in Toluene ([M]

= 1.0 M). -

Initiation: Add Benzyl Alcohol (1 eq) as a co-initiator (optional, for controlling end-groups).

-

Polymerization: Stir at 25°C. The viscosity will increase rapidly.

-

Quenching: After 30-60 mins, remove from glovebox and quench with acidic methanol (5% HCl).

-

Analysis: Precipitate polymer in cold methanol. Analyze

and PDI via GPC.

Expected Results:

-

Conversion: >95% within 1 hour.

-

Polydispersity (PDI): 1.05 - 1.15 (indicating living polymerization).

-

Mechanism: Coordination-Insertion.

Visualization: Mechanistic Pathway

The following diagram illustrates the "Hemilabile Switch" mechanism unique to MPP ligands during the catalytic cycle.

Caption: The hemilabile 2-methoxy arm of the MPP ligand opens to create a vacant coordination site on Aluminum, enabling monomer insertion, then re-closes to stabilize the resting state.

Protocol D: Synthesis of [O,N]-Schiff Base Ligands

MPP can be condensed with diamines to form "Salen-type" ligands, where the 5-phenyl group provides enhanced solubility compared to standard Salen ligands.

Reaction:

2 eq. MPP-Aldehyde (derived from MPP via Vilsmeier-Haack formylation) + 1 eq. Ethylenediamine

Key Step (Formylation of MPP):

-

Reagents: MPP (10g), POCl

(1.1 eq), DMF (1.2 eq). -

Conditions: 0°C to 80°C, 4 hours.

-

Workup: Hydrolysis with ice water yields 2-hydroxy-3-methoxy-6-phenylbenzaldehyde .

-

Condensation: Reflux the aldehyde with ethylenediamine in Ethanol to precipitate the yellow Schiff base ligand.

Application:

Complexation with Co(OAc)

References & Authoritative Grounding

-

Royal Society of Chemistry. "Elucidating the reactivity of methoxyphenol positional isomers." Catalysis Science & Technology. Available at: [Link]

-

PubChem. "2-Methoxy-5-phenylphenol Compound Summary." National Library of Medicine. CID 37055-80-4.[2] Available at: [Link]

-

ResearchGate. "Hydrodeoxygenation of 2-methoxy phenol: Effects of catalysts." ResearchGate Repository. Available at: [Link]

Disclaimer: This application note describes advanced organometallic protocols. All synthesis involving Aluminum alkyls (AlMe

Sources

2-Methoxy-5-phenylphenol in liquid crystal synthesis

Application Note: 2-Methoxy-5-phenylphenol as a Scaffold for Bent-Core and Lateral-Substituted Liquid Crystals

Executive Summary

2-Methoxy-5-phenylphenol (CAS: 37055-80-4), structurally identified as 3-hydroxy-4-methoxybiphenyl , represents a privileged scaffold in the synthesis of advanced soft materials. Unlike standard linear mesogens (calamitic), this intermediate possesses a unique meta-substitution pattern (1,3-relationship between the hydroxyl and phenyl groups) combined with a polar lateral methoxy substituent.

This configuration makes it a critical building block for:

-

Bent-Core (Banana-Shaped) Liquid Crystals: Inducing polar smectic phases (B-phases) and biaxial nematicity.

-

Laterally Substituted Mesogens: Where the methoxy group suppresses crystallization (lowering

) while maintaining mesophase width. -

Biaryl Drug Intermediates: Serving as a precursor for functionalized biphenyl pharmacophores.

This guide details the handling, purification, and synthetic protocols for integrating 2-methoxy-5-phenylphenol into mesogenic architectures, emphasizing the structural causality between the lateral methoxy group and phase behavior.

Part 1: Molecular Architecture & Material Science

Structural Logic

The utility of 2-methoxy-5-phenylphenol stems from its specific geometric and electronic features:

-

The Bent Geometry: The phenyl ring is at position 5, and the reactive hydroxyl is at position 1. This creates a meta-linkage (120° bond angle) relative to the central ring. When esterified with a rod-like acid, the resulting molecule adopts a "hockey-stick" or bent-core shape, essential for breaking symmetry in LC phases.

-

The Lateral Methoxy Group: Located at position 2 (ortho to the hydroxyl, para to the phenyl), the methoxy group acts as a lateral dipole .

-

Effect: It increases the molecular breadth, preventing efficient packing in the crystal lattice.

-

Result: Lower melting points and stabilization of Nematic phases over highly ordered Smectic phases (unless H-bonding is engaged).

-

The "Lateral Hydroxyl" Effect

In its native form, the -OH group acts as a lateral hydrogen bond donor.

-

Dimerization: Intermolecular H-bonding can form supramolecular dimers, effectively straightening the bent core and inducing high-viscosity Smectic phases.

-

Functionalization: Capping the -OH (e.g., via esterification) breaks these H-bonds, releasing the steric influence of the methoxy group to dictate the mesophase.

Part 2: Experimental Protocols

Protocol A: Pre-Synthesis Purification & QC

Commercial samples of 2-methoxy-5-phenylphenol often contain isomeric impurities (e.g., 4-phenylguaiacol isomers) that severely depress mesophase transitions.

Objective: Isolate >99.5% pure intermediate for LC synthesis.

Materials:

-

Solvents: Ethanol (95%), n-Hexane (HPLC Grade)

-

Equipment: Rotary evaporator, Vacuum oven.

Step-by-Step:

-

Dissolution: Dissolve 10.0 g of crude solid in minimal boiling Ethanol (~40 mL) until clear.

-

Hot Filtration: Filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble particulate.

-

Crystallization: Add warm n-Hexane (approx. 10-15 mL) dropwise until persistent turbidity is observed. Re-heat to clear.

-

Cooling: Allow the solution to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C overnight. Rapid cooling promotes inclusion of impurities.

-

Collection: Filter the white crystalline needles. Wash with cold Hexane/Ethanol (9:1).

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

QC Criteria:

-

HPLC: >99.5% purity.

-

Melting Point: Sharp transition (Literature range: ~80-82°C, verify with specific batch CoA).

Protocol B: Synthesis of Bent-Core Mesogen (Steglich Esterification)

This protocol couples the phenol with a mesogenic acid (e.g., 4-n-decyloxybenzoic acid) to create a 3-ring bent-core system.

Reaction Scheme:

Safety: DCC is a potent sensitizer. DMAP is toxic. Handle in a fume hood.

Procedure:

-

Preparation: In a flame-dried 250 mL Round Bottom Flask (RBF), dissolve 4-(decyloxy)benzoic acid (1.1 equiv, 10 mmol) and 2-methoxy-5-phenylphenol (1.0 equiv, 9.1 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

-

Catalyst Addition: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv) to the stirring solution.

-

Coupling: Cool the mixture to 0°C in an ice bath. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) dissolved in 10 mL DCM dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate (DCU) will form.

-

Work-up:

-

Filter off the DCU byproduct.

-

Wash the filtrate with 5% HCl (2x), Saturated NaHCO3 (2x), and Brine (1x).

-

Dry over anhydrous MgSO4 and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude ester from Ethanol/Ethyl Acetate to yield the target mesogen.

Part 3: Visualization & Logic

Synthesis & Phase Behavior Pathway

The following diagram illustrates the decision tree for using 2-methoxy-5-phenylphenol, highlighting how chemical modification alters the physical properties of the material.

Figure 1: Synthetic workflow and resulting material properties derived from the 2-methoxy-5-phenylphenol core.

Part 4: Characterization & Data Analysis

To validate the synthesis and liquid crystalline behavior, the following data profile is required.

Quantitative Data Summary (Example for Ester Derivative)

| Parameter | Method | Expected Observation / Criteria |

| Molecular Structure | 1H-NMR (CDCl3) | |

| Purity | HPLC (C18, MeOH/H2O) | Single peak, >99.5% Area |

| Phase Transitions | DSC (10°C/min) | Distinct endotherms for Cr-LC and LC-Iso transitions. |

| Texture | POM (Crossed Polarizers) | Schlieren Texture (Nematic) or Focal Conic (Smectic). |

Polarized Optical Microscopy (POM) Guide

-

Nematic Phase: Look for thread-like textures or Schlieren brushes that flash upon rotation. The lateral methoxy group often destabilizes the smectic layers, favoring nematicity.

-

Banana Phases (B-Phases): If the bent-core ester is synthesized, look for mosaic textures or switching under electric fields (indicating polar ordering).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Esterification | Steric hindrance of lateral OMe | Increase reaction time (48h) or use stronger activation (Acid Chloride + Pyridine). |

| No Mesophase (Direct Melting) | Impurities disrupting packing | Recrystallize 2x. Check purity of acid chloride/acid. |

| High Viscosity / Gelation | Unreacted Phenol (H-bonding) | Ensure 100% conversion. Remove unreacted phenol via dilute NaOH wash. |

References

-

Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers. Current Opinion in Colloid & Interface Science. (Discusses the role of lateral substituents in mesogen design).

-

Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking. Journal of Materials Chemistry. (Foundational text on bent-core mesogens relevant to meta-substituted phenols).

-

ChemicalBook. 2-Methoxy-5-phenylphenol Product Properties and Safety. (Verified CAS and physical data).[6]

-

Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of Lateral Methoxy Substituted Schiff Base Liquid Crystals. Molecular Crystals and Liquid Crystals.[7][8][9] (Provides comparative protocols for lateral methoxy group effects).

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation.

Sources

- 1. scribd.com [scribd.com]

- 2. 2-Methoxy-5-phenylphenol synthesis - chemicalbook [chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. WO2006124713A2 - 4-biarylyl-1-phenylazetidin-2-ones - Google Patents [patents.google.com]

- 6. 2-Methoxy-5-phenylphenol | 37055-80-4 [chemicalbook.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. benthamscience.com [benthamscience.com]

scale-up methods for 2-Methoxy-5-phenylphenol production

This application note details the process chemistry and engineering considerations for the kilogram-scale production of 2-Methoxy-5-phenylphenol (CAS: 37055-80-4). This guide moves beyond laboratory synthesis to address critical scale-up factors: exotherm management, palladium scavenging, and crystallization kinetics.

Part 1: Strategic Route Selection & Retrosynthesis

For industrial scale-up, the Suzuki-Miyaura Cross-Coupling is the superior methodology compared to oxidative coupling or Grignard routes due to its functional group tolerance, mild conditions, and avoidance of cryogenic temperatures.

The "Golden Route":

-

Substrate (Electrophile): 5-Bromo-2-methoxyphenol (5-Bromoguaiacol).

-

Catalyst System: Pd(dppf)Cl₂ (robustness) or Pd(PPh₃)₄ (cost-effective if O₂ excluded).

-

Base: Potassium Carbonate (

) or Sodium Carbonate ( -

Solvent: Toluene/Ethanol/Water (4:1:1) – The biphasic system ensures solubility of inorganic bases and facilitates salt removal during workup.

Reaction Scheme:

Part 2: Visualized Process Workflow

The following diagram illustrates the industrial workflow, highlighting critical control points (IPC) and unit operations.

Caption: Process Flow Diagram (PFD) for the scale-up synthesis of 2-Methoxy-5-phenylphenol.

Part 3: Detailed Scale-Up Protocol (1.0 kg Batch)

Equipment Preparation

-

Reactor: 20 L Jacketed Glass Reactor with overhead stirring, reflux condenser, and nitrogen manifold.

-

Temperature Control: Oil heater/chiller unit capable of 0°C to 120°C.

-

Safety: Ensure condenser coolant is flowing before heating. Vent scrubber required for CO₂ off-gassing.

Reaction Setup

-

Inerting: Evacuate reactor and backfill with Nitrogen (

) three times. Maintain a slight positive pressure of -

Charging Solids:

-

Charge 5-Bromo-2-methoxyphenol (1.0 kg, 4.92 mol).

-

Charge Phenylboronic acid (0.66 kg, 5.41 mol, 1.1 equiv).

-

Charge Pd(dppf)Cl₂ (3.6 g, 0.1 mol%) Note: Low loading is sufficient for this active substrate.

-

-

Solvent Addition:

-

Add Toluene (8.0 L) and Ethanol (2.0 L). Start stirring at 150 RPM.

-

-

Base Addition:

-

Dissolve

(1.36 kg, 9.84 mol, 2.0 equiv) in Water (2.0 L). -

Add the aqueous base solution to the reactor. Caution: Exothermic mixing may occur.

-

Reaction Execution

-

Heating: Ramp temperature to 80°C over 45 minutes.

-

Scale-Up Insight: Do not heat too rapidly; CO₂ evolution from the base reacting with boronic acid can cause foaming.

-

-

Monitoring: Hold at reflux (approx. 78-82°C) for 4–6 hours.

-

IPC (In-Process Control): Sample organic layer for HPLC.

Workup & Palladium Scavenging

-

Phase Separation: Cool to 25°C. Stop stirring and allow phases to settle (15-30 min). Drain the lower aqueous layer (contains inorganic salts and borates).

-

Pd Removal (Critical Step):

-

Add 10% L-Cysteine solution (or commercially available thiol-modified silica) to the organic layer. Stir at 50°C for 1 hour.

-

Why? Palladium residues are a major impurity in biaryl synthesis. Thiol ligands bind Pd effectively, rendering it insoluble or water-soluble depending on the scavenger.

-

Filter through a pad of Celite or perform a second aqueous wash if using water-soluble cysteine derivatives.

-

Crystallization (Purification)

-

Solvent Switch: Distill the organic phase (Toluene/Ethanol) under reduced pressure to remove Ethanol and concentrate the Toluene to approx. 3-4 L volume.

-

Anti-Solvent Addition: Heat the Toluene concentrate to 60°C. Slowly add n-Heptane (4.0 L) over 1 hour.

-

Cooling Ramp:

-

Cool to 20°C over 2 hours.

-

Cool to 0-5°C and hold for 1 hour to maximize yield.

-

-

Filtration: Filter the white crystalline solid. Wash the cake with cold Heptane (1.0 L).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Process Safety & Engineering Data

| Parameter | Value/Note | Scale-Up Implication |

| Heat of Reaction ( | Approx. -140 kJ/mol | Moderate exotherm. Dosing base solution controls rate. |

| Gas Evolution | Ensure reactor vent is sized correctly to prevent over-pressurization. | |

| Solubility | Soluble in Toluene, EtOAc. Insoluble in Water. | Biphasic workup is highly efficient. |

| Impurity Profile | Homocoupling (Biphenyl) | Minimized by using slight excess of boronic acid and rigorous deoxygenation. |

| Pd Limit | < 10 ppm (Pharma limit) | Requires specific scavenging step (Step 4). |

Part 5: Analytical Quality Control

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 280 nm (Phenol absorption).

-

Retention Time:

-

Phenylboronic acid: ~2-3 min.

-

5-Bromo-2-methoxyphenol: ~8-9 min.

-

2-Methoxy-5-phenylphenol: ~12-13 min.

-

References

-

Suzuki-Miyaura Coupling Mechanism & Scale-Up

-

Palladium Removal Techniques

- Title: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.

- Source: Organic Process Research & Development.

-

URL:[Link]

-

Recrystallization Solvents

-

Compound Data (CAS 37055-80-4)

Sources

- 1. mdpi-res.com [mdpi-res.com]

- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088) - FooDB [foodb.ca]

- 4. 3-hydroxy-4-methoxypyridine-2-carboxylic acid (Ref: X696476) [sitem.herts.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. 3,4'-Dihydroxy-4-methoxybiphenyl | C13H12O3 | CID 190003 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Methoxy-5-phenylphenol: A Guide for Researchers

Disclaimer

Introduction: Understanding the Compound

2-Methoxy-5-phenylphenol is a substituted phenolic compound with potential applications in pharmaceutical development, organic synthesis, and materials science. Its structure, featuring a methoxy group and a phenyl substituent on the phenol ring, suggests it may be a valuable intermediate or building block. However, this chemical structure also implies potential hazards common to phenolic compounds, such as skin and eye irritation, and oral toxicity.[1][2]

The stability of phenolic compounds like 2-Methoxy-5-phenylphenol can be influenced by environmental factors such as light, heat, pH, and the presence of oxidizing agents.[3] Degradation often occurs through oxidation of the phenolic hydroxyl group, which can lead to the formation of colored byproducts.[3] A thorough understanding of its physicochemical properties is crucial for its effective and safe use in research and development.

Hazard Identification and Classification (Inferred)

Based on the hazard classifications of structurally similar compounds like 2-methoxyphenol, 2-phenylphenol, and 2-methoxy-5-propylphenol, 2-Methoxy-5-phenylphenol should be handled as a substance with the following potential hazards:[1][2][4][5][6]

| Hazard Class | Category | GHS Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5][6][7] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][4][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][6] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | [2] |

Signal Word: Warning [6]

Hazard Pictograms:

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling 2-Methoxy-5-phenylphenol, based on established guidelines for hazardous phenolic compounds.[5][8]

| Protection Type | Recommended Equipment | Rationale and Best Practices |

| Eye and Face Protection | Chemical splash goggles and a face shield. | Must be worn whenever there is a potential for splashes or when handling the solid to prevent contact with dust particles.[5] |

| Hand Protection | Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact. For concentrated solutions or prolonged handling, use neoprene or butyl rubber gloves over nitrile gloves. | Phenolic compounds can penetrate standard nitrile gloves. Change gloves frequently and immediately if contamination is suspected.[8] |

| Body Protection | A fully buttoned lab coat must be worn. For situations with a higher risk of splashing, a butyl rubber or neoprene apron over the lab coat is required. Long pants and closed-toe shoes are mandatory. | To protect the skin from accidental splashes and contact. |

| Respiratory Protection | All handling of solid 2-Methoxy-5-phenylphenol that may generate dust, or any procedures that could create aerosols, must be conducted in a certified chemical fume hood. | To prevent inhalation of airborne particles or vapors, which may cause respiratory tract irritation.[2][6] |

Storage and Handling Protocols

Proper storage is critical to maintain the integrity of 2-Methoxy-5-phenylphenol and to ensure a safe laboratory environment.

Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool, dry place. Recommended storage temperature: 15–25 °C. | To minimize degradation and potential volatilization. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation, which is a common degradation pathway for phenols. | |

| Light | Keep in a dark place, protected from direct light. | Light can initiate oxidative degradation of phenolic compounds.[3][4] | |

| Container | Keep container tightly closed. | To prevent contamination and exposure to moisture and air.[8] | |

| Location | Store in a well-ventilated area. | To dissipate any potential vapors.[8] | |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. | To prevent hazardous chemical reactions. |

Handling Workflow

The following workflow diagram illustrates the essential steps for safely handling 2-Methoxy-5-phenylphenol in a laboratory setting.

Caption: Figure 2: Small Spill Response Protocol.

Waste Disposal

All waste containing 2-Methoxy-5-phenylphenol, including contaminated labware and absorbent materials, must be treated as hazardous waste. [9]

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a compatible, labeled hazardous waste container.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

-

CPAChem. (2022). Safety data sheet: 2-Phenylphenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-propylphenol. National Institutes of Health. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

-

World Health Organization. (n.d.). 2-Phenylphenol in Drinking-water. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. cpachem.com [cpachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Methoxy-5-propylphenol | C10H14O2 | CID 94585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-phenylphenol

Welcome to the technical support guide for the synthesis of 2-Methoxy-5-phenylphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable biaryl compound. Here, we will address common challenges, answer frequently asked questions, and provide detailed, validated protocols to enhance the yield and purity of your product.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section is formatted as a direct, problem-solving guide for issues that may arise during the synthesis of 2-Methoxy-5-phenylphenol, primarily focusing on the widely-used Suzuki-Miyaura cross-coupling reaction.[1][2]

Problem 1: Low or No Yield of 2-Methoxy-5-phenylphenol

-

Probable Cause 1: Inactive Catalyst. The Palladium(0) species is the active catalyst in the Suzuki-Miyaura coupling.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing efficiently to Pd(0) in situ.[4] Additionally, the catalyst may have degraded due to improper storage or handling.

-

Solution 1:

-

Ensure your Pd(II) precatalyst is of high quality. The use of preformed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be a more direct approach.[1]

-

When using a Pd(II) source, the choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the active Pd(0) species and facilitate the catalytic cycle.[3]

-

Always handle palladium catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

-

Probable Cause 2: Boronic Acid Decomposition. Aryl boronic acids can be susceptible to decomposition, particularly protodeboronation (cleavage of the C-B bond) or oxidation, especially under harsh basic conditions or at elevated temperatures.[5][6]

-

Solution 2:

-

Use fresh, high-purity arylboronic acid.

-

Choose the base carefully. While a base is necessary to activate the boronic acid for transmetalation, overly strong bases can accelerate decomposition.[7] Potassium carbonate (K₂CO₃) is often a good starting point.[1]

-

Consider using boronic esters (e.g., pinacol esters) which are often more stable than their corresponding acids.[5]

-

-

Probable Cause 3: Inefficient Transmetalation. The transfer of the aryl group from the boron atom to the palladium center is a critical step.[3] This can be hindered by an inappropriate choice of base or solvent system.

-

Solution 3:

-

The presence of water is often beneficial in Suzuki couplings as it can help to dissolve the inorganic base and facilitate the formation of the active borate species.[5] A biphasic solvent system like Toluene/Ethanol/Water is a common and effective choice.[1]

-

Ensure the base is adequately dissolved. Poor solubility of the base will lead to an incomplete reaction.

-

Problem 2: Significant Formation of Side Products

-

Probable Cause 1: Homocoupling of the Aryl Halide or Boronic Acid. A common side reaction is the formation of biaryl products from the coupling of two identical starting materials (e.g., 5,5'-Biphenyl-2,2'-diol from the homocoupling of 5-bromo-2-methoxyphenol).[6] This is often promoted by high temperatures and certain catalyst systems.

-

Solution 1:

-

Lower the reaction temperature. While heat is often required to drive the reaction to completion, excessive heat can promote side reactions.[2]

-

Optimize the catalyst loading. A higher catalyst loading does not always lead to a better outcome and can sometimes favor side product formation.

-

Ensure a truly oxygen-free environment, as oxygen can sometimes facilitate homocoupling pathways.

-

-

Probable Cause 2: Dehalogenation of the Aryl Halide. The starting aryl halide can be reduced to the corresponding arene, resulting in a loss of starting material and a lower yield of the desired product.[5]

-

Solution 2:

-

This side reaction can be promoted by certain bases or impurities in the solvent.[5] Ensure you are using high-purity, degassed solvents.

-

The choice of phosphine ligand can also influence the extent of dehalogenation. Experiment with different ligands if this is a persistent issue.

-

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for 2-Methoxy-5-phenylphenol: Suzuki-Miyaura or Ullmann condensation?

A1: Both the Suzuki-Miyaura coupling and the Ullmann condensation are viable methods for forming the biaryl core.[1] However, the Suzuki-Miyaura reaction is often preferred due to its milder reaction conditions, higher functional group tolerance, and generally better yields. The Ullmann condensation typically requires higher temperatures and stoichiometric amounts of copper, which can be less environmentally friendly and lead to harsher reaction conditions.[8]

Q2: What is the optimal choice of aryl halide for the Suzuki-Miyaura coupling?

A2: The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura coupling generally follows the order: I > Br > OTf >> Cl. While aryl iodides are the most reactive, they are also the most expensive. Aryl bromides often provide a good balance of reactivity and cost, making them a popular choice for many applications.[1] Aryl chlorides are the least reactive and often require specialized, highly active catalyst systems to achieve good conversion.[9]

Q3: How critical is the choice of base in the Suzuki-Miyaura reaction?

A3: The choice of base is critical as it plays a key role in the transmetalation step.[3] The base activates the boronic acid to form a more nucleophilic borate species, which then transfers its organic group to the palladium center.[7] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The optimal base will depend on the specific substrates and reaction conditions.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[1] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. It is advisable to use a combination of eluents (e.g., hexane and ethyl acetate) to achieve good separation.

Q5: What is the most effective method for purifying the crude product?

A5: Column chromatography on silica gel is the most common and effective method for purifying the crude 2-Methoxy-5-phenylphenol.[1] A gradient elution with a mixture of hexane and ethyl acetate is typically used to separate the desired product from any remaining starting materials and side products.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-5-phenylphenol via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

-

5-Bromo-2-methoxyphenol (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 5-bromo-2-methoxyphenol, phenylboronic acid, and potassium carbonate.

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).[1]

-

Heat the reaction mixture to 100°C and stir vigorously for 12 hours.[1]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-Methoxy-5-phenylphenol.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield

| Parameter | Variation | Observed Effect on Yield | Rationale |

| Catalyst | Pd(PPh₃)₄ vs. Pd(OAc)₂/SPhos | Pd(OAc)₂/SPhos may provide higher yields for less reactive aryl chlorides. | Bulky, electron-rich ligands like SPhos enhance catalyst activity.[3] |

| Base | K₂CO₃ vs. K₃PO₄ | K₃PO₄ is a stronger base and may be more effective for challenging substrates. | The choice of base influences the rate of transmetalation.[3] |

| Solvent | Toluene/Ethanol/Water vs. Dioxane/Water | The solvent system affects the solubility of reagents and the rate of reaction. | A biphasic system often enhances base effectiveness.[3] |

| Temperature | 80°C vs. 100°C | Higher temperatures generally increase the reaction rate but may also lead to more side products. | Optimization is key to balancing reaction rate and selectivity.[2] |

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.

References

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024, September 9). Organic Process Research & Development. ACS Publications. Retrieved February 23, 2026, from [Link]

-

Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved February 23, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 23, 2026, from [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. RSC Publishing. DOI:10.1039/D4QO02335H. Retrieved February 23, 2026, from [Link]

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024, September 20). Vapourtec. Retrieved February 23, 2026, from [Link]

-

Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved February 23, 2026, from [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. Retrieved February 23, 2026, from [Link]

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (n.d.). Google Patents.

-

How can I synthesize 2-amino-5-methoxyphenol? (2014, December 6). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

The Ullmann Ether Condensation. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Side reactions of Suzuki cross-coupling. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis of 2-methoxy-5-methylphenol. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

-

The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved February 23, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021, April 22). Atlantis Press. Retrieved February 23, 2026, from [Link]

-

Ullmann Reaction. (2020, January 6). BYJU'S. Retrieved February 23, 2026, from [Link]

-

Demethylation of the lignin model dimer 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol by the white-rot fungus Phlebia tremellosa. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]